molecular formula C15H12N4 B1618524 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole CAS No. 5999-14-4

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole

Cat. No.: B1618524
CAS No.: 5999-14-4
M. Wt: 248.28 g/mol
InChI Key: VPJBLVPIUUNPLB-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole, also known as bis(2-benzimidazolyl)methane, is a nitrogen-donor ligand with a molecular formula of C 15 H 12 N 4 and a molecular weight of 248.28 g/mol . This compound belongs to the benzimidazole class of heterocyclic aromatics, a scaffold recognized as a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines, which facilitates interaction with various biopolymers . Its primary research application is in the field of coordination chemistry, where it acts as a versatile polydentate ligand for forming stable complexes with transition metals such as zinc (Zn), cobalt (Co), copper (Cu), and nickel (Ni) . These metal complexes are of significant interest for studying photoluminescent and electroluminescent properties, making them prospective materials for OLED devices . Furthermore, such complexes have demonstrated notable biological activity. For instance, Co(II) and Cu(II) complexes with analogous bis(benzimidazole) ligands have shown potent in vitro antiproliferative effects, inducing apoptosis in cancer cells via the mitochondrial pathway . Benzimidazole-based metal complexes often exhibit enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli compared to the free ligand . The compound's structure provides multiple sites for coordination and its electron-rich nature allows for diverse weak interactions with therapeutic targets . This product is intended for research purposes in chemical synthesis, materials science, and biochemical profiling. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBLVPIUUNPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293895
Record name 2,2'-methylenebis(1h-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5999-14-4
Record name NSC92815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-methylenebis(1h-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole typically proceeds via the reaction of 2-chloromethylbenzimidazole with appropriate nucleophiles or reagents to form the target compound. A commonly referenced route involves:

  • Step 1: Preparation of 2-chloromethylbenzimidazole by refluxing benzene-1,2-diamine with 2-chloroacetic acid in acidic medium (4 N HCl) at 100°C for 3 hours. The product is isolated after alkalization and recrystallization, yielding slightly yellow crystals of 2-chloromethylbenzimidazole.

  • Step 2: Reaction of 2-chloromethylbenzimidazole with ethyl chloroformate to form 1-carboethoxy-2-chloromethylbenzimidazole.

  • Step 3: Treatment of the intermediate with trimethyl phosphite followed by hydrolysis with aqueous hydrobromic acid (HBr) to yield this compound.

This synthetic pathway leverages nucleophilic substitution and cyclization reactions under controlled temperatures and solvent conditions.

Alternative Synthetic Strategies

Research literature and patents describe additional methods that improve yield, safety, and scalability:

  • Solvent-Free Condensation: The condensation of o-phenylenediamine with benzaldehyde derivatives in the presence of ammonium salts (e.g., NH4Cl) under solvent-free or chloroform solvent conditions at room temperature can produce benzimidazole derivatives efficiently. For example, the use of NH4Cl in chloroform gave a 94% yield of 2-phenyl-1H-benzimidazole in 4 hours, indicating the potential for mild and efficient synthesis.

  • Stobbe Condensation and Cyclization: A patented method involves a two-step process where a Stobbe condensation between alkyl-substituted compounds is followed by a cyclization reaction in acetonitrile at 80–85°C. This method avoids hazardous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.

  • Reflux with Potassium Hydroxide and Carbon Disulfide: For related benzimidazole derivatives, refluxing hydrazide intermediates with KOH and carbon disulfide in ethanol for extended periods (e.g., 10 hours) followed by acidification and recrystallization has been reported, suggesting potential modifications for related benzimidazole derivatives.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Time Yield/Notes
1 Benzene-1,2-diamine + 2-chloroacetic acid 4 N HCl 100°C (reflux) 3 hours Formation of 2-chloromethylbenzimidazole
2 2-chloromethylbenzimidazole + ethyl chloroformate Organic solvent (not specified) Ambient to mild heating Variable Formation of 1-carboethoxy intermediate
3 Intermediate + trimethyl phosphite, then HBr hydrolysis Aqueous HBr Mild heating Variable Final product this compound
Alternative o-Phenylenediamine + benzaldehyde + NH4Cl CHCl3 Room temperature 4 hours 94% yield of benzimidazole derivative
Patented Stobbe condensation + cyclization Methanol, acetonitrile 50-85°C Hours High yield, scalable, safe reagents

Mechanistic Insights

  • The initial formation of 2-chloromethylbenzimidazole involves cyclization of o-phenylenediamine with chloroacetic acid under acidic reflux.

  • Subsequent nucleophilic substitution reactions introduce the benzimidazol-2-ylmethyl moiety.

  • The Stobbe condensation method involves base-catalyzed condensation of ester or aldehyde derivatives, followed by intramolecular cyclization to form the benzimidazole ring system.

  • Use of ammonium salts as catalysts in condensation reactions facilitates mild reaction conditions and high yields without the need for hazardous reagents.

Research Findings and Optimization

  • The use of ammonium chloride in chloroform as a catalyst and solvent respectively was found optimal for benzimidazole synthesis at room temperature, providing high yields and short reaction times.

  • Patented industrial methods emphasize the avoidance of dangerous reagents and additional purification steps, favoring continuous flow or batch processes with controlled temperature and solvent systems to maximize yield and purity.

  • Reaction monitoring by thin-layer chromatography (TLC), NMR, IR, and mass spectrometry is standard for confirming product formation and purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages References
2-Chloromethylbenzimidazole route Benzene-1,2-diamine, 2-chloroacetic acid, ethyl chloroformate, trimethyl phosphite, HBr Acidic reflux, mild hydrolysis Established, moderate complexity
Ammonium salt-catalyzed condensation o-Phenylenediamine, benzaldehyde, NH4Cl Room temp, CHCl3 solvent High yield, mild conditions
Stobbe condensation and cyclization Alkyl-substituted esters/aldehydes, base (KOtBu, NaOEt) 50-85°C, methanol/acetonitrile Scalable, safe, high yield
Reflux with KOH and CS2 for derivatives Hydrazide intermediates, KOH, CS2 Reflux in ethanol, 10 hours Useful for related benzimidazoles

Chemical Reactions Analysis

Mannich Reactions

The compound participates in solvent-free Mannich reactions with phenols and formaldehyde derivatives. Key findings include:

Reaction Pathway :

  • Under thermal conditions (150°C), it reacts with phenols (e.g., 4-chloro-3,5-dimethylphenol) to form Mannich bases like 2-(1H-benzimidazol-1-ylmethyl)-4-chloro-3,5-dimethylphenol .

  • The reaction proceeds via an o-quinone methide intermediate, followed by a retro-Michael decomposition to yield 1H-benzimidazole and methylated phenols (e.g., o-cresol) .

Conditions :

ReagentsTemperatureProducts FormedYield
Phenol, formaldehyde150°CMannich base + decomposition40–60%
Electron-rich phenolsSolvent-freeo-Cresol derivativesModerate

Thermal Decomposition

Thermal treatment induces retro-Michael cleavage:

  • At elevated temperatures (>150°C), the methylene bridge undergoes cleavage, producing 1H-benzimidazole and o-quinone methide intermediates .

  • The o-quinone methide is subsequently reduced by 1-methyl-2,3-dihydro-1H-benzimidazole to form 1-methyl-1H-benzimidazole and phenolic byproducts .

Mechanistic Insight :

Bis-benzimidazoleΔ1H-Benzimidazole+o-Quinone MethideReductionMethylated Products\text{Bis-benzimidazole} \xrightarrow{\Delta} \text{1H-Benzimidazole} + \text{o-Quinone Methide} \xrightarrow{\text{Reduction}} \text{Methylated Products}

Oxidation:

  • The methylene linker (-CH2_2-) is susceptible to oxidation. Treatment with hydrogen peroxide or KMnO4_4 yields benzimidazolone derivatives (e.g., 2,2'-carbonyldi-1H-benzimidazole) .

  • Strong oxidants like KMnO4_4 in basic media convert the compound to sulfonic acid derivatives .

Reduction:

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic rings, forming tetrahydrobenzimidazole derivatives , though yields are low due to steric hindrance .

Nucleophilic Substitution:

  • The nitrogen atoms in the benzimidazole rings react with alkyl halides (e.g., methyl iodide) to form 1-alkylated derivatives .

  • Example: Reaction with ethyl chloroformate produces 1-carboethoxy-2-chloromethylbenzimidazole , a precursor for further functionalization.

Electrophilic Substitution:

  • Nitration and sulfonation occur at the benzene rings, predominantly at the 5- and 6-positions due to electron-donating effects of the nitrogen atoms .

Coordination Chemistry

The compound acts as a bidentate ligand in coordination complexes:

  • Binds transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via the imine nitrogen atoms, forming stable chelates .

  • Applications include catalysis (e.g., oxidation of alkanes) and materials science .

Biological Activity-Related Reactions

Derivatives synthesized via alkylation or condensation exhibit enhanced bioactivity:

  • Antimicrobial Activity : N-Alkylation with hexyl or heptyl groups improves lipophilicity, enabling membrane penetration. For example, 1-heptyl-2-phenyl-1H-benzimidazole shows MIC values of 4–8 μg/mL against Staphylococcus aureus .

  • Antioxidant Properties : Hydrazone derivatives scavenge free radicals (DPPH, ABTS) via H-atom transfer mechanisms, with IC50_{50} values < 50 μM .

Comparative Reactivity

Reaction TypeKey Reagents/ConditionsProductsApplications
Mannich ReactionPhenols, formaldehyde, 150°CMethylated phenols, benzimidazolesPharmaceutical intermediates
OxidationKMnO4_4, NaOHBenzimidazolones, sulfonic acidsAntioxidant agents
AlkylationAlkyl halides, base1-AlkylbenzimidazolesAntimicrobial agents

Mechanistic Studies

  • DFT Calculations : Thermodynamic studies confirm that radical scavenging by hydrazone derivatives proceeds via H-atom transfer, with bond dissociation energies (BDE) < 85 kcal/mol .

  • Kinetic Isotope Effects : Deuterium labeling experiments validate retro-Michael pathways in thermal decomposition .

This compound’s versatility in organic synthesis, coordination chemistry, and drug design underscores its importance in both academic and industrial research. Future studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Chemical Applications

Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes can exhibit unique properties useful in catalysis and materials science.

Synthesis of Complex Molecules
It acts as a building block for synthesizing more complex organic molecules, which can be utilized in various chemical reactions and processes.

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new pharmaceuticals aimed at treating infections .

Antiviral Activity
Recent studies highlight its effectiveness against several viruses, including enteroviruses and Herpes Simplex Virus (HSV). For instance, certain benzimidazole derivatives have demonstrated potent antiviral activity with IC50 values significantly lower than standard antiviral drugs .

Antiproliferative Effects
This compound has shown promise in cancer treatment by exhibiting antiproliferative effects against various cancer cell lines. Some derivatives have been reported to have IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .

Medical Applications

Pharmaceutical Development
Benzimidazole derivatives are recognized for their potential in treating diseases such as cancer and parasitic infections. The ability of these compounds to interfere with cellular mechanisms, like tubulin polymerization, underpins their therapeutic effects .

Anti-inflammatory Properties
Several studies have reported that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively, suggesting their use in pain management and inflammatory conditions .

Industrial Applications

Agrochemicals
The compound is utilized in the production of fungicides and other agrochemicals, contributing to agricultural productivity by controlling fungal diseases in crops .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntimicrobialStaphylococcus aureus4
AntiviralEnteroviruses1.76 - 1.08
AntiproliferativeMDA-MB-231 (breast cancer)16.38 - 29.39
Anti-inflammatoryCOX-1/COX-20.037 - 0.227

Case Study: Antiviral Efficacy

A study on a series of benzimidazole derivatives indicated that compounds synthesized from this compound exhibited strong antiviral activity against Bovine Viral Diarrhea Virus (BVDV) with an EC50 value of 1.11 mM. This suggests potential applications in veterinary medicine as well .

Case Study: Cancer Treatment

In another study focusing on antiproliferative effects, several derivatives were tested against various human cancer cell lines. The results demonstrated that specific modifications to the benzimidazole structure could enhance anticancer activity significantly, indicating pathways for drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzimidazole derivatives structurally or functionally related to 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole:

Compound Substituents/Modifications Key Properties Biological Activity
This compound Bis(benzimidazole) with methylene linkage Forms trinuclear Ni/Co complexes; high thermal stability Antibacterial, antifungal
2-(2-Hydroxyphenyl)-1H-benzimidazole Hydroxyphenyl group at position 2 Chelates metals via phenolic -OH; moderate solubility in polar solvents Anthelmintic, antipoliovirus, antibacterial
2-[(Benzimidazol-2-yl)methylthio]benzimidazole Thioether (-S-CH₂-) linkage High melting point (253–256°C); stable under acidic conditions Limited direct data; used in coordination chemistry
2-(4-Nitrophenyl)-1H-benzimidazole Nitrophenyl group at position 2 Electron-withdrawing nitro group enhances redox activity Catalytic applications; antimicrobial potential
2-(1H-Imidazol-1-ylethylsulfanyl)-1H-benzimidazole Sulfanyl-imidazole side chain Synthesized via nucleophilic substitution; moderate solubility Antiprotozoal (e.g., Trypanosoma cruzi)

Physicochemical Properties

  • Solubility :
    • The target compound’s low solubility in water (<0.1 mg/mL) contrasts with hydroxylated analogues (e.g., 2-(3,4-dihydroxyphenyl)-1H-benzimidazole), which show improved aqueous solubility (up to 2.5 mg/mL) due to hydrogen-bonding interactions .
  • Thermal Stability :
    • This compound decomposes above 300°C, comparable to thioether derivatives (e.g., 2-[(benzimidazol-2-yl)methylthio]benzimidazole: MP = 253–256°C) but less stable than nitro-substituted analogues (decomposition >350°C) .

Biological Activity

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, antifungal, and antihelmintic properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula of this compound is C16H14N4C_{16}H_{14}N_4 with a molecular weight of 270.31 g/mol. It is characterized by a fused benzimidazole structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines. The compound demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent activity compared to other derivatives .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In a screening study, it was found to have minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains . This suggests its potential as an effective antimicrobial agent.

Antifungal Activity

In terms of antifungal efficacy, this compound showed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This positions it as a candidate for further development in antifungal therapies.

Antihelmintic Activity

The antihelmintic properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been shown to exhibit effective action against helminthic infections, outperforming conventional drugs like albendazole in certain studies .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with cellular targets such as DNA topoisomerases and microtubules:

  • DNA Topoisomerase Inhibition: Some derivatives interfere with DNA replication processes by inhibiting topoisomerase I, leading to cytotoxic effects in cancer cells .
  • Microtubule Disruption: Benzimidazoles can disrupt microtubule formation in nematodes and other parasites, which is crucial for their antihelmintic action .

Case Studies

A comprehensive review over recent years has documented various case studies where benzimidazole derivatives, including this compound, were synthesized and tested for biological activities:

  • A study demonstrated that modifications at different positions on the benzimidazole ring could enhance anticancer activity significantly .
  • Another investigation reported the synthesis of several benzimidazole derivatives that exhibited strong antibacterial and antifungal activities against clinically relevant pathogens .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMDA-MB-231 (breast cancer)IC50 = 16.38 μM
AntimicrobialStreptococcus faecalisMIC = 8 μg/mL
Staphylococcus aureusMIC = 8 μg/mL
Methicillin-resistant strainsMIC = 8 μg/mL
AntifungalCandida albicansMIC = 64 μg/mL
Aspergillus nigerMIC = 64 μg/mL
AntihelminticVarious helminthsSuperior to albendazole

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole derivatives?

  • Methodology : A multi-step protocol involves condensation of o-phenylenediamine with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol, followed by hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzimidazole. Subsequent reactions with aromatic aldehydes or ketones (e.g., sodium cyanate and glacial acetic acid) afford target compounds. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (methanol/ethanol) for yield enhancement .
  • Characterization : Elemental analysis (±0.4% deviation from theoretical values), IR (S-H stretching at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) are critical for structural validation .

Q. How are spectroscopic techniques applied to confirm the structure of benzimidazole derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H, C=N) via characteristic stretching frequencies. For example, 1H-benzo[d]imidazole-2-thiol shows S-H at 2634 cm⁻¹ and N-H at 3395 cm⁻¹ .
  • NMR Analysis : ¹H-NMR distinguishes aromatic protons (δ6.5–8.5 ppm) and heterocyclic N-H signals (δ10–12 ppm). ¹³C-NMR confirms aromatic carbons (δ115–151 ppm) and imine carbons (δ151–160 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 263.30 for C15H13N5) and fragmentation patterns to validate molecular formulas .

Q. What crystallographic methods are used to determine the supramolecular structure of benzimidazole derivatives?

  • SHELX Software : Employed for small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Monoclinic crystal systems (e.g., P21/c space group, a=6.3510 Å, b=20.830 Å) are resolved via X-ray diffraction. π-π stacking interactions (e.g., 3.8–4.2 Å distances) are analyzed for supramolecular assembly .

Advanced Research Questions

Q. How can heterogeneous catalysts improve the synthesis of benzimidazoles under mild conditions?

  • Catalytic System : FeCl₃/SiO₂ nanocatalysts (0.05 g, 4% Fe loading) enable efficient condensation of phenylenediamine with 4-chlorobenzaldehyde at 75°C. This method reduces reaction time, avoids harsh acids, and achieves >85% yield via Lewis acid-mediated cyclization .

Q. What computational strategies are employed to predict benzimidazole reactivity and photophysical properties?

  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict electronic transitions. Vibrational frequencies (IR) and NMR chemical shifts are simulated using Gaussian09 and compared to experimental data for validation .

Q. How do structural modifications influence the biological activity of benzimidazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Anticonvulsant Activity : Introduction of hydrazine carboxamide (e.g., 2-(1H-benzimidazol-2-yl)hydrazinecarboxamide) enhances GABAergic modulation .
  • Anticancer Activity : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties show IC₅₀ values <10 µM against MCF-7 cells. Electron-withdrawing groups (e.g., -Br, -F) improve cytotoxicity via DNA intercalation .
  • Dopaminergic Selectivity : 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) exhibits D4 receptor agonism (EC₅₀ = 0.03 µmol/kg) with minimal CNS side effects, attributed to the pyridinylpiperazine substituent .

Q. How are data contradictions resolved in studies of benzimidazole derivative bioactivity?

  • Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 8–64 µg/mL) are addressed by standardizing assay conditions (e.g., broth microdilution vs. disc diffusion) and controlling substituent stereochemistry. Molecular docking (e.g., CYP51 enzyme binding) identifies false positives from aggregation artifacts .

Q. What advanced techniques validate non-covalent interactions in benzimidazole crystals?

  • X-Ray Topology Analysis : Quantifies π-π stacking (3.4–3.8 Å) and hydrogen-bonding networks (N-H···O/N, 2.7–3.1 Å) in 1D/2D supramolecular frameworks. Hirshfeld surface analysis (CrystalExplorer) maps interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Benzimidazole Derivatives

StepReagents/ConditionsYield (%)Characterization TechniquesRef.
1o-Phenylenediamine + CS₂, KOH/EtOH78IR, ¹H-NMR
2Hydrazine hydrate, MeOH, reflux82TLC, ESI-MS
3Aromatic aldehydes, NaCNO, AcOH65–89Elemental analysis, ¹³C-NMR

Table 2 : Biological Activities of Selected Derivatives

CompoundSubstituentActivity (IC₅₀/MIC)MechanismRef.
9c4-Bromophenyl6.7 µM (MCF-7)DNA intercalation
ABT-724Pyridinylpiperazine0.03 µmol/kg (erectile response)D4 agonism
5aPhenylpropenone18 µg/mL (C. albicans)CYP51 inhibition

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.